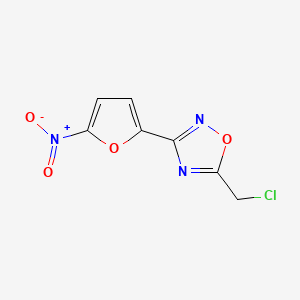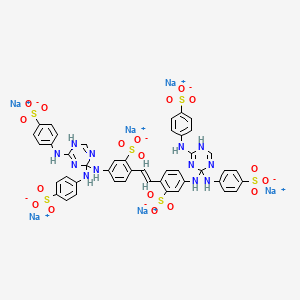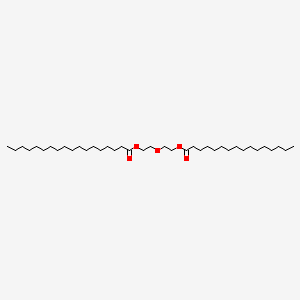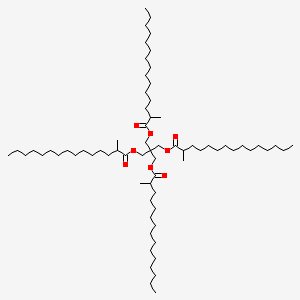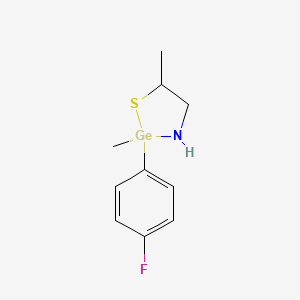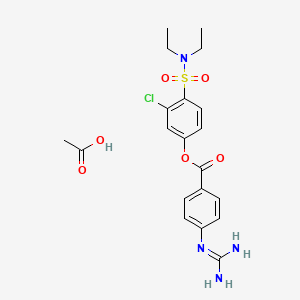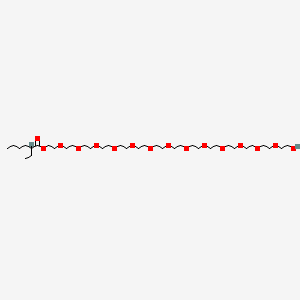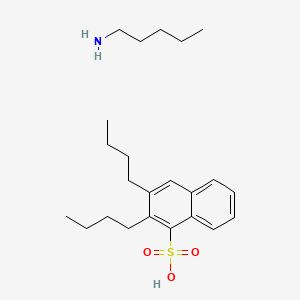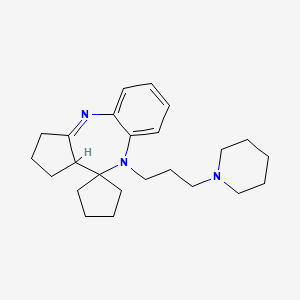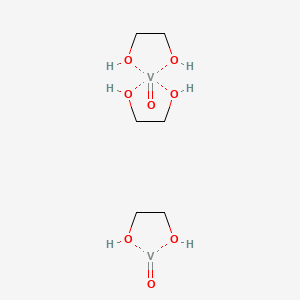
ethane-1,2-diol;oxovanadium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane-1,2-diol;oxovanadium is a compound that consists of ethane-1,2-diol (commonly known as ethylene glycol) coordinated to an oxovanadium center. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties. Ethane-1,2-diol acts as a bidentate ligand, forming stable complexes with vanadium in various oxidation states, particularly vanadium(IV) and vanadium(V).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diol;oxovanadium complexes typically involves the reaction of vanadium precursors with ethane-1,2-diol in the presence of suitable solvents and under controlled conditions. One common method involves the reaction of vanadium(IV) oxide acetylacetonate with ethane-1,2-diol in methanol, resulting in the formation of oxovanadium(IV) complexes . The reaction is usually carried out in air, allowing for the oxidation of vanadium(IV) to vanadium(V), leading to the formation of oxovanadium(V) complexes .
Industrial Production Methods
While the industrial production of this compound complexes is not as widespread as other vanadium compounds, the synthesis methods used in research laboratories can be scaled up for industrial applications. The key factors in industrial production include the availability of high-purity vanadium precursors, efficient reaction conditions, and effective purification techniques to obtain the desired complexes in high yields.
Analyse Des Réactions Chimiques
Types of Reactions
Ethane-1,2-diol;oxovanadium complexes undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation state of the vanadium center and the nature of the ligands coordinated to it.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound complexes can lead to the formation of dioxovanadium(V) species, while reduction can yield oxovanadium(IV) complexes .
Applications De Recherche Scientifique
Ethane-1,2-diol;oxovanadium complexes have a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of ethane-1,2-diol;oxovanadium complexes involves the coordination of ethane-1,2-diol to the vanadium center, forming a stable complex. The oxovanadium center can undergo redox reactions, allowing it to participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as the interaction with biological molecules in insulin-mimetic studies or the activation of substrates in catalytic reactions .
Comparaison Avec Des Composés Similaires
Ethane-1,2-diol;oxovanadium complexes can be compared with other oxovanadium complexes that incorporate different ligands:
Oxovanadium complexes with salicylidene ligands: These complexes exhibit different electronic properties and reactivity compared to this compound complexes.
Oxovanadium complexes with hydrazone ligands: These complexes have been studied for their antiamoebic activity and catalytic properties.
The uniqueness of this compound complexes lies in the bidentate coordination of ethane-1,2-diol, which imparts specific structural and electronic characteristics to the complex .
Similar Compounds
- Oxovanadium complexes with salicylidene ligands
- Oxovanadium complexes with hydrazone ligands
- Oxovanadium complexes with catechol ligands
These similar compounds highlight the diversity of oxovanadium chemistry and the potential for tailoring the properties of these complexes for specific applications .
Propriétés
Numéro CAS |
97552-72-2 |
|---|---|
Formule moléculaire |
C6H18O8V2 |
Poids moléculaire |
320.09 g/mol |
Nom IUPAC |
ethane-1,2-diol;oxovanadium |
InChI |
InChI=1S/3C2H6O2.2O.2V/c3*3-1-2-4;;;;/h3*3-4H,1-2H2;;;; |
Clé InChI |
FUSGMPJMTXABIN-UHFFFAOYSA-N |
SMILES canonique |
C(CO)O.C(CO)O.C(CO)O.O=[V].O=[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


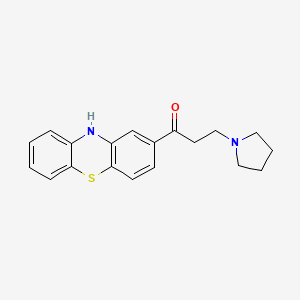
![Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)
